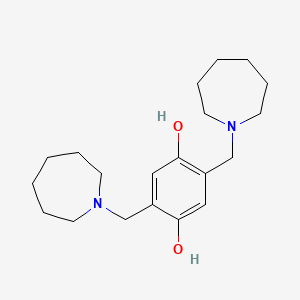

![molecular formula C10H16ClNO B2668909 [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269036-30-7](/img/structure/B2668909.png)

[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

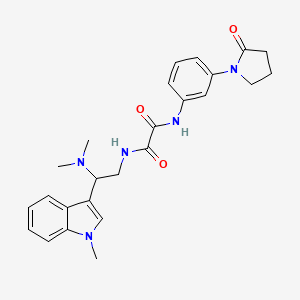

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” is an organic compound . It is also known as “N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” and has a molecular weight of 165.24 . It is in liquid form .

Synthesis Analysis

The synthesis of similar compounds like Methylamine involves a reaction with technical formaldehyde and technical ammonium chloride . The mixture is heated until no more distillate comes over and then over a flame until the temperature of the solution reaches 104° . The distillate, which consists of methylal, methyl formate, and water, may be treated as described in the source .Molecular Structure Analysis

The InChI code for “[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” is "1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3" . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Methylamine, a compound similar to “[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride”, is widely used in different stages of the preparation of various drug substances . It may be retained in the drug substance . Although there is little information concerning its effect on human or animal health, its median lethal dose in a mouse is reported to be 2.5 g/kg .Physical And Chemical Properties Analysis

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” has a molecular weight of 165.24 . It is stored at a temperature of 4°C . and is in liquid form .Applications De Recherche Scientifique

Organic Synthesis

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” is a unique anisole derivative that offers a range of applications in the field of organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its reactivity and structural features .

Pharmaceutical Research

This compound has potential applications in pharmaceutical research . It can be used in the development of new drugs and therapies. Its biological activity and effects on cell function can be studied to understand its therapeutic potential.

Environmental Research

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” can also be used in environmental research. It can be used to study the environmental impact of similar chemical compounds and their degradation products.

Industrial Research

In industrial research, this compound can be used to develop new materials and processes. Its chemical structure and properties can be exploited to create innovative solutions for various industrial challenges.

Chemical Structure Studies

The compound can be used in studies aimed at understanding its chemical structure and properties. These studies can provide valuable insights into the behavior and potential applications of the compound.

Toxicity Studies

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” can be used in toxicity studies. Understanding the toxic effects of this compound can help in assessing its safety and potential risks associated with its use.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXKFUTELPFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

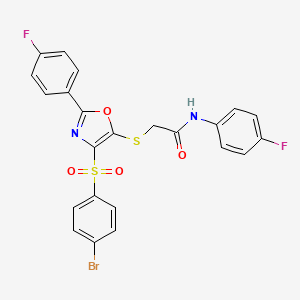

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)

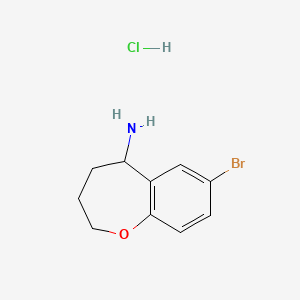

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)

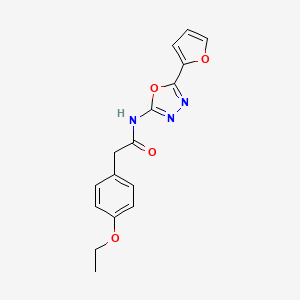

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)

![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)

![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)

![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)

![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)